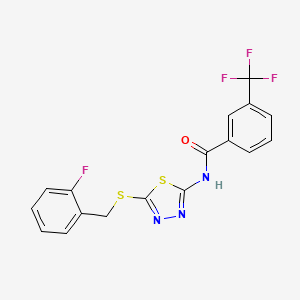

N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide

Description

N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide is a 1,3,4-thiadiazole derivative featuring a 2-fluorobenzylthio group at position 5 and a 3-(trifluoromethyl)benzamide substituent at position 2. Its molecular formula is C₁₈H₁₃F₄N₃OS₂, with a molecular weight of 427 g/mol . The compound crystallizes with a melting point of 201°C and was synthesized via a multistep procedure involving thiosemicarbazide intermediates and subsequent functionalization with 2-fluorobenzyl bromide and 3-(trifluoromethyl)benzoyl chloride. Characterization by ¹H NMR confirmed key structural features, including the -CH₂S- (δ 4.53 ppm) and aromatic protons of the 4-(trifluoromethyl)phenyl group (δ 7.59–7.76 ppm) .

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the 2-fluorobenzylthio moiety may influence target binding via hydrophobic interactions or halogen bonding .

Properties

IUPAC Name |

N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11F4N3OS2/c18-13-7-2-1-4-11(13)9-26-16-24-23-15(27-16)22-14(25)10-5-3-6-12(8-10)17(19,20)21/h1-8H,9H2,(H,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTSNPWVPUKWRJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11F4N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the reaction of 2-fluorobenzyl chloride with thiourea to form 2-fluorobenzylthiourea. This intermediate is then cyclized with carbon disulfide and hydrazine hydrate to yield the 1,3,4-thiadiazole ring. The final step involves the acylation of the thiadiazole derivative with 3-(trifluoromethyl)benzoyl chloride under basic conditions to obtain the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or thiols.

Substitution: Nucleophilic substitution reactions are possible, particularly at the fluorinated benzyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.

Substitution: Sodium methoxide, potassium tert-butoxide; reactions often carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s thiadiazole ring and fluorinated groups enable it to form strong interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. These interactions can lead to various biological effects, including the disruption of cellular processes and signaling pathways.

Comparison with Similar Compounds

Anticancer Activity:

Key Findings :

- The target compound’s fluorinated substituents may improve selectivity over chalcone hybrids, which show toxicity to normal lung cells (MRC-5) .

- Trifluoromethyl groups (as in the target) enhance membrane permeability compared to non-fluorinated analogues (e.g., compound 7c in ) .

Mechanistic and Pharmacophore Insights

- Thiadiazole Core : Critical for DNA intercalation or kinase inhibition across all analogues. For example, chalcone hybrids bind DNA via the thiadiazole–chalcone pharmacophore , while benzamide derivatives (e.g., 3a–g ) inhibit tyrosine kinases .

- Fluorine Impact : The 2-fluorobenzylthio group in the target compound may enhance target affinity through hydrophobic interactions, contrasting with unsubstituted benzylthio derivatives (e.g., 7a–l ) .

- Electron-Withdrawing Groups : Trifluoromethyl and chloro substituents (e.g., in CAS 393569-15-8 ) improve metabolic stability but may reduce solubility .

Biological Activity

N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer research and as a protein kinase inhibitor. This article delves into its synthesis, biological mechanisms, and research findings.

The compound is synthesized through several key steps:

- Formation of the Thiadiazole Ring : This involves cyclization of thiosemicarbazide derivatives with carbon disulfide in the presence of a base.

- Introduction of the Fluorobenzyl Group : Achieved via nucleophilic substitution using 2-fluorobenzyl chloride.

- Formation of the Benzamide Moiety : Coupling with 3-(trifluoromethyl)benzoyl chloride completes the synthesis.

The molecular formula is with a molecular weight of 413.4 g/mol. Its structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 413.4 g/mol |

| CAS Number | 868973-52-8 |

The biological activity of this compound primarily revolves around its ability to inhibit protein kinases, which are crucial in various signaling pathways involved in cell proliferation and tumor growth. The proposed mechanisms include:

- Protein Kinase Inhibition : Binding to the active site of specific kinases, inhibiting their function.

- Induction of Apoptosis : Triggering caspase-dependent pathways leading to programmed cell death in cancer cells .

- Cell Cycle Arrest : Preventing cancer cell migration and proliferation by targeting critical signaling pathways.

Antitumor Activity

Studies have demonstrated that this compound exhibits significant antitumor properties. For instance, it has been shown to induce apoptosis in various cancer cell lines through caspase activation .

Case Studies

- Study on Mycobacterium tuberculosis : The compound was evaluated for its inhibitory effects on protein kinase B from Mycobacterium tuberculosis, highlighting its potential as an anti-tuberculosis agent.

- Cytotoxicity Assessment : In vitro studies assessed cytotoxic effects on HepG2 liver cancer cells, demonstrating a dose-dependent response with significant inhibition observed at higher concentrations .

Comparative Analysis

To understand its efficacy better, this compound can be compared with other thiadiazole derivatives:

| Compound Name | Biological Activity |

|---|---|

| N-(5-((3,5-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl) | Exhibits anti-tumor activity |

| 1,3,4-Thiadiazole Derivatives | Varying biological activities depending on substituents |

Q & A

Basic: What are the standard synthetic routes for synthesizing N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide?

The compound is typically synthesized via multi-step organic reactions. Key steps include:

- Thiadiazole ring formation : Cyclization of thiosemicarbazide derivatives under reflux with POCl₃ or other dehydrating agents .

- Sulfur alkylation : Reaction of the thiadiazole intermediate with 2-fluorobenzyl bromide or chloride in polar aprotic solvents (e.g., DMF) at 60–80°C .

- Benzamide coupling : Amidation using 3-(trifluoromethyl)benzoyl chloride in the presence of a base (e.g., triethylamine) .

Purification involves recrystallization (ethanol/water mixtures) and characterization via IR, NMR, and MS .

Advanced: How can reaction conditions be optimized to improve yield during sulfur alkylation?

Optimization strategies include:

- Solvent selection : Polar aprotic solvents like DMF enhance nucleophilic substitution kinetics .

- Temperature control : Maintaining 60–80°C minimizes side reactions (e.g., oxidation of thiol groups) .

- Catalyst use : Phase-transfer catalysts (e.g., TBAB) improve interfacial reactivity in biphasic systems .

Yield tracking via TLC and HPLC ensures reaction completion (>95% purity) .

Basic: What spectroscopic techniques confirm the structural integrity of this compound?

- ¹H/¹³C NMR : Identifies aromatic protons (δ 7.2–8.1 ppm), CF₃ groups (δ 120–125 ppm in ¹³C), and thiadiazole signals .

- IR spectroscopy : Confirms amide C=O (1650–1680 cm⁻¹) and C-S (680–720 cm⁻¹) stretches .

- Mass spectrometry : ESI-MS validates the molecular ion peak (e.g., m/z 435.3 for C₁₇H₁₁F₄N₃OS₂) .

Advanced: How can X-ray crystallography resolve structural ambiguities in analogs?

Single-crystal X-ray diffraction:

- Determines bond angles/lengths (e.g., S–C bonds in thiadiazole: 1.68–1.72 Å) .

- Reveals non-covalent interactions (e.g., π-stacking of fluorobenzyl groups) critical for target binding .

- Validates stereochemistry in chiral derivatives .

Basic: What are the primary biological targets of this compound in anticancer research?

- Kinase inhibition : Dual inhibition of ABL/SRC tyrosine kinases (IC₅₀: 0.8–2.1 μM) .

- Apoptosis induction : Caspase-3/7 activation and Bcl-2 downregulation in MDA-MB-231 cells .

- Cell cycle arrest : G2/M phase arrest via CDK1/cyclin A2 suppression .

Advanced: How does the trifluoromethyl group influence SAR in thiadiazole derivatives?

- Lipophilicity enhancement : CF₃ increases logP by ~1.2 units, improving membrane permeability .

- Electron-withdrawing effects : Stabilizes the thiadiazole ring, reducing metabolic degradation .

- Target selectivity : CF₃ analogs show 3–5× higher potency against tyrosine kinases vs. non-CF₃ derivatives .

Basic: What methods assess purity and stability in preclinical studies?

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) .

- TLC : Ethyl acetate/hexane (3:7) mobile phase; Rf = 0.4–0.6 .

- Accelerated stability testing : 40°C/75% RH for 4 weeks; degradation <5% .

Advanced: How do researchers resolve contradictions in IC₅₀ values across cell lines?

- Assay standardization : Use synchronized cell populations and ATP-based viability assays (e.g., CellTiter-Glo®) .

- Pharmacokinetic profiling : Measure intracellular drug accumulation via LC-MS/MS .

- Target validation : CRISPR knockout of ABL/SRC to confirm on-target effects .

Basic: What in vitro models evaluate cytotoxicity?

- Cell lines : MDA-MB-231 (breast), PC3 (prostate), U87 (glioblastoma) .

- Dose-response curves : 72-hour exposure; IC₅₀ range: 1.5–8.7 μM .

- Selectivity index : Compare IC₅₀ in cancer vs. normal fibroblasts (e.g., NIH/3T3) .

Advanced: How can molecular docking predict binding modes to ABL kinase?

- Protein preparation : Retrieve ABL structure (PDB: 2G2F); optimize hydrogen bonding .

- Grid generation : Focus on ATP-binding pocket (residues: Glu286, Met318) .

- Pose validation : MD simulations (10 ns) assess binding stability (RMSD <2.0 Å) .

Basic: What strategies improve aqueous solubility for in vivo studies?

- Co-solvents : 10% DMSO/PEG-400 mixtures .

- Nanoformulation : Liposomal encapsulation (size: 120–150 nm; PDI <0.2) .

- pH adjustment : Solubilize as sodium salt at pH 8.5 .

Advanced: How do enantiomers affect anticancer activity in chiral analogs?

- Chiral synthesis : Use (R)- or (S)-2-fluorobenzyl bromide .

- Activity comparison : (R)-enantiomers show 2–3× higher apoptosis induction in HT-29 cells .

- Metabolic stability : S-isomers are more resistant to CYP3A4-mediated oxidation .

Basic: What in vivo models are used for efficacy testing?

- Xenograft models : Nude mice with MDA-MB-231 tumors (oral dosing: 50 mg/kg/day) .

- Pharmacodynamic markers : Tumor volume reduction (>50%) and Ki-67 suppression .

- Toxicity endpoints : Monitor liver enzymes (ALT/AST) and body weight loss .

Advanced: How do hypoxia conditions alter compound efficacy?

- Hypoxia chambers : 1% O₂ exposure for 48 hours .

- Mechanistic insights : Upregulates HIF-1α, reducing ABL inhibition efficacy by 40% .

- Combination therapy : Synergy with HIF inhibitors (e.g., digoxin) .

Basic: What are the key metabolic pathways identified in preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.